4-Formylphenyl 2-methylbutanoate
Description
4-Formylphenyl 2-methylbutanoate is an ester derivative combining a 2-methylbutanoic acid moiety with a 4-formylphenyl group. This compound features a reactive formyl substituent on the aromatic ring, which distinguishes it from simpler aliphatic esters like ethyl or butyl 2-methylbutanoates. Esters of 2-methylbutanoic acid are widely recognized for their roles in flavor and fragrance industries due to their fruity aromas . However, the introduction of a formylphenyl group likely shifts its utility toward synthetic intermediates, particularly in pharmaceuticals or optoelectronic materials, as seen in structurally similar compounds .
Properties
CAS No. |
503584-36-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-formylphenyl) 2-methylbutanoate |
InChI |
InChI=1S/C12H14O3/c1-3-9(2)12(14)15-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 |
InChI Key |
NJESBQRBYJJCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylphenyl 2-methylbutanoate can be synthesized through an esterification reaction between 4-formylphenol and 2-methylbutanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: 4-Formylphenyl 2-methylbutanoic acid
Reduction: 4-Hydroxymethylphenyl 2-methylbutanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
4-Formylphenyl 2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-formylphenyl 2-methylbutanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Volatility and Odor: Aliphatic 2-methylbutanoate esters (e.g., ethyl, butyl) are highly volatile and contribute to fruity aromas, whereas aromatic esters like this compound are expected to exhibit lower volatility due to the bulky formylphenyl group. This limits their role in flavoring but enhances stability for synthetic applications.
Reactivity : The formyl group enables participation in condensation reactions (e.g., forming Schiff bases), a trait exploited in optoelectronic material synthesis .
Thermal Stability : Aromatic esters generally demonstrate higher thermal stability than aliphatic analogs, aligning with trends observed in triphenylamine-based azomethines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
